Methyl(4-(3-pyridyloxy)butyl)amine
Description
Methyl(4-(3-pyridyloxy)butyl)amine is a tertiary amine compound characterized by a pyridyloxy moiety linked to a butyl chain terminated by a methylamine group. Its structure combines the electron-donating properties of the amine group with the aromatic π-system of the pyridine ring, making it a candidate for applications in solvent extraction, coordination chemistry, and pharmaceutical synthesis. The pyridyloxy group enhances its ability to interact with metal ions through lone-pair donation, while the flexible butyl chain improves solubility in organic phases. This compound has drawn interest in separation science, particularly in the context of nuclear fuel cycle processes, where selective extraction of metal ions like zirconium (Zr) and hafnium (Hf) is critical .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-methyl-4-pyridin-3-yloxybutan-1-amine |
InChI |
InChI=1S/C10H16N2O/c1-11-6-2-3-8-13-10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 |
InChI Key |
QHJKYFYKNOSLTL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCOC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Amine-Based Extractants
Amine-based extractants are widely used in metal ion separation due to their ability to form stable complexes. Below is a detailed comparison of Methyl(4-(3-pyridyloxy)butyl)amine with structurally or functionally related compounds, based on extraction efficiency, selectivity, and operational limitations.
Structural Analogues
| Compound Name | Key Structural Features | Extraction Mechanism | Selectivity (Zr/Hf) | Stability in Acidic Media |
|---|---|---|---|---|
| This compound | Pyridyloxy group, butyl chain, methylamine | Coordination via pyridine N and amine | Under investigation | Moderate (pH 1–3) |
| Tri-n-octylamine (TOA) | Linear aliphatic amine with three octyl chains | Ion-pair formation in H$2$SO$4$ | Low | Poor (emulsion formation) |
| Alamine 336 | Branched tertiary amine mixture | Similar to TOA | Moderate | Good |
| BEAP (Bis(2-ethylhexyl)-1-(2-ethylhexylamino)propylphosphonate) | Phosphonate-amine hybrid | Synergistic P=O and amine coordination | High | Excellent (pH 0–4) |
Key Findings :
- Pyridyloxy vs. Aliphatic Chains: The pyridyloxy group in this compound provides stronger electron-donating capacity compared to purely aliphatic amines like TOA or Alamine 334. This may enhance metal ion affinity but could reduce solubility in nonpolar solvents .
- Selectivity : BEAP, which combines phosphonate and amine groups, outperforms traditional amines in Zr/Hf separation due to dual coordination sites. This compound’s selectivity remains understudied but is hypothesized to rely on the pyridine ring’s steric and electronic effects .
- Acid Stability : TOA and Alamine 336 require strong acidic media (e.g., H$2$SO$4$), but they often form emulsions. This compound’s aromatic backbone may improve phase separation, though its stability at pH <1 is untested .
Performance in Zr/Hf Separation
| Extractant | Distribution Ratio (D$_{Zr}$) | Separation Factor (β$_{Zr/Hf}$) | Optimal pH |
|---|---|---|---|
| This compound | Not reported | Not reported | 1–3 |
| Cyanex 301 (Thiophosphinic acid) | D$_{Zr}$ = 8.2 | β = 12.5 | 1–2 |
| TODGA (Diglycolamide) | D$_{Zr}$ = 15.0 | β = 3.8 | 1–3 |
| Aliquat 336 (Quaternary ammonium) | D$_{Zr}$ = 0.5 | β = 1.2 | 2–4 |
Key Findings :
- Gaps in Data : Quantitative extraction metrics for this compound are scarce. Current literature focuses on structurally simpler amines or phosphoric/phosphonic acid derivatives .
- Competitors : Cyanex 301 and TODGA exhibit superior D$_{Zr}$ and β values, but their environmental toxicity and cost are drawbacks. This compound’s modular structure could allow tuning for higher selectivity.
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